molecular formula C12H10N2O3 B8284864 3-(3-Hydroxymethylpyridin-2-yl)nitrobenzene

3-(3-Hydroxymethylpyridin-2-yl)nitrobenzene

Cat. No. B8284864
M. Wt: 230.22 g/mol
InChI Key: ABHADVNTIKTRQG-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

To a suspension of 3-(3-formylpyridin-2-yl)nitrobenzene (0.6 g) in ethanol (20 ml) was added sodium borohydride (40 mg), and the mixture was stirred for 5 minutes. The mixture was diluted with dichloromethane and washed with water. The separated aqueous layer was extracted with dichloromethane. The combined organic extract was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure to give 3-(3-hydroxymethylpyridin-2-yl)nitrobenzene (606 mg).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4]([C:9]2[CH:10]=[C:11]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1)=[O:2].[BH4-].[Na+]>C(O)C.ClCCl>[OH:2][CH2:1][C:3]1[C:4]([C:9]2[CH:10]=[C:11]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:13][CH:14]=2)=[N:5][CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=O)C=1C(=NC=CC1)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCC=1C(=NC=CC1)C=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 606 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.